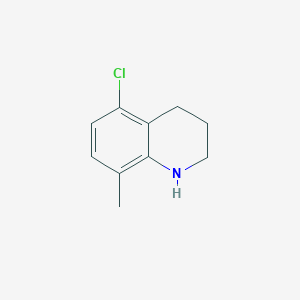![molecular formula C20H19FN2O2 B2793172 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide CAS No. 898439-19-5](/img/structure/B2793172.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide, also known as CPQ, is a small molecule inhibitor that has been widely used in scientific research. CPQ is a potent and selective inhibitor of protein kinase CK2, which is a highly conserved and ubiquitous serine/threonine kinase that plays a critical role in various biological processes, including cell proliferation, differentiation, apoptosis, and DNA repair.
作用机制
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide is a competitive inhibitor of CK2, which binds to the ATP-binding site of the kinase domain. CK2 is a constitutively active kinase, which means that it does not require activation by phosphorylation or other mechanisms. Therefore, the inhibition of CK2 activity by this compound leads to a rapid and reversible decrease in the phosphorylation of its substrates. The specific effects of this compound on cellular processes depend on the specific substrates that are affected by CK2 inhibition.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific cellular processes that are affected by CK2 inhibition. Some of the reported effects of this compound include:
1. Cell cycle arrest: CK2 is known to play a critical role in cell cycle progression, and the inhibition of CK2 activity by this compound can lead to cell cycle arrest at various stages, depending on the cell type and context.
2. Apoptosis: CK2 has been shown to play a role in the regulation of apoptosis, and the inhibition of CK2 activity by this compound can induce apoptosis in various cell types.
3. DNA repair: CK2 has been implicated in the regulation of DNA repair pathways, and the inhibition of CK2 activity by this compound can affect the DNA damage response.
实验室实验的优点和局限性
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide has several advantages as a tool for studying CK2 function in cellular processes. Some of the advantages include:
1. Potency and selectivity: this compound is a potent and selective inhibitor of CK2, which allows for the specific targeting of CK2 activity in cells.
2. Reversibility: this compound is a reversible inhibitor of CK2, which allows for the rapid and reversible modulation of CK2 activity in cells.
3. Availability: this compound is commercially available from various suppliers, which allows for easy access to the inhibitor for scientific research.
However, there are also some limitations to the use of this compound in lab experiments. Some of the limitations include:
1. Off-target effects: Although this compound is a selective inhibitor of CK2, it may also affect other kinases or cellular processes, leading to off-target effects.
2. Toxicity: this compound may be toxic to cells at high concentrations, which can limit its use in certain experiments.
3. Variability: The effects of this compound on cellular processes may vary depending on the specific cell type and context, which can make the interpretation of results more challenging.
未来方向
For the use of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide in scientific research include the development of new CK2 inhibitors, the identification of new CK2 substrates, and the development of this compound-based therapeutics.
合成方法
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide can be synthesized using a multi-step synthetic route, as reported by Sarno et al. (2001). The synthesis involves the reaction of 3-fluorobenzoyl chloride with 7-amino-1-cyclopropanecarbonyl-3,4-dihydro-2H-quinoline in the presence of a base, followed by the protection of the amino group with a Boc group. The Boc-protected intermediate is then subjected to a Suzuki coupling reaction with 3-fluorobenzeneboronic acid, followed by the deprotection of the Boc group to yield the final product, this compound.
科学研究应用
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide has been extensively used in scientific research as a tool for studying the role of CK2 in various biological processes. CK2 is known to phosphorylate a wide range of substrates, including transcription factors, signaling molecules, and structural proteins. Therefore, the inhibition of CK2 activity by this compound can lead to a wide range of cellular effects, depending on the specific substrates that are affected. Some of the scientific research applications of this compound include:
1. Cancer research: CK2 has been implicated in the development and progression of various types of cancer, including breast cancer, prostate cancer, and leukemia. Therefore, this compound has been used as a potential anti-cancer agent, either alone or in combination with other drugs.
2. Neurodegenerative diseases: CK2 has been shown to play a role in the pathogenesis of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Therefore, this compound has been used as a tool for studying the molecular mechanisms underlying these diseases.
3. Infectious diseases: CK2 has been shown to be involved in the replication of various viruses, including HIV, hepatitis C virus, and papillomavirus. Therefore, this compound has been used as a potential antiviral agent.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-16-5-1-3-15(11-16)19(24)22-17-9-8-13-4-2-10-23(18(13)12-17)20(25)14-6-7-14/h1,3,5,8-9,11-12,14H,2,4,6-7,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQLDBCXLKDXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2793089.png)

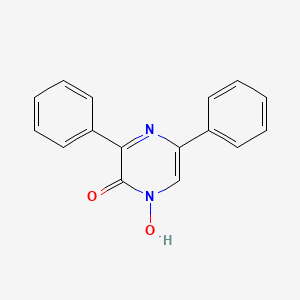
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2793098.png)

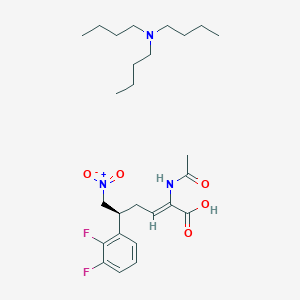
![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-phenylpiperazine](/img/structure/B2793104.png)
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2793105.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-bromobenzamide](/img/structure/B2793106.png)
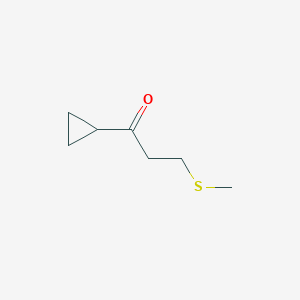
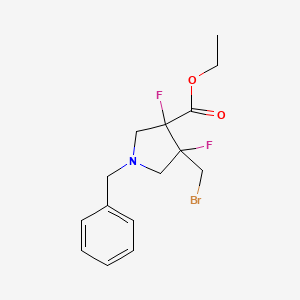
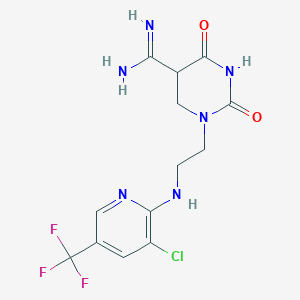
![2-(4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl)acetonitrile](/img/structure/B2793111.png)
